1-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-ethylpyrrolidine-3-carboxamide
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Description
The compound “1-{[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-ethylpyrrolidine-3-carboxamide” is a complex organic molecule. It contains an imidazo[2,1-b][1,3]thiazole core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group, a carbonyl group, and an N-ethylpyrrolidine-3-carboxamide group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting from the imidazo[2,1-b][1,3]thiazole core. One possible route could involve the reaction of [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide with an appropriate reagent to introduce the carbonyl group . The N-ethylpyrrolidine-3-carboxamide group could then be attached in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups attached to the imidazo[2,1-b][1,3]thiazole core. The 4-chlorophenyl group is a type of aryl group, which is known for its stability and aromaticity . The carbonyl group is a polar group that can participate in various chemical reactions . The N-ethylpyrrolidine-3-carboxamide group is a type of amide group, which is also polar and can form hydrogen bonds .Chemical Reactions Analysis
This compound, due to its complex structure, could participate in a variety of chemical reactions. The carbonyl group, for example, could undergo nucleophilic addition reactions . The amide group could participate in hydrolysis reactions . The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl and amide groups could make the compound soluble in polar solvents . The compound’s melting point and boiling point would depend on factors such as its molecular weight and the strength of the intermolecular forces .Future Directions
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-N-ethylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-2-21-17(25)13-7-8-23(9-13)18(26)16-11-27-19-22-15(10-24(16)19)12-3-5-14(20)6-4-12/h3-6,10-11,13H,2,7-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHVSAVQOBANHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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